![molecular formula C24H30N4O4 B2392278 Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate CAS No. 337920-22-6](/img/structure/B2392278.png)
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is also known as MTAPA, and it is a member of the piperazine family of compounds. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of MTAPA is not fully understood. However, studies have suggested that MTAPA may exert its biological activities through the inhibition of enzymes involved in key cellular processes. For instance, MTAPA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MTAPA has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
MTAPA has been found to have several biochemical and physiological effects. For instance, MTAPA has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MTAPA has been found to inhibit the growth and proliferation of cancer cells. Furthermore, MTAPA has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
MTAPA has several advantages for lab experiments. For instance, MTAPA is a stable compound that can be easily synthesized in large quantities. Additionally, MTAPA has been found to have a high degree of selectivity for certain enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, there are also some limitations to the use of MTAPA in lab experiments. For instance, the synthesis of MTAPA is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of MTAPA is not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of MTAPA. For instance, further studies are needed to fully understand the mechanism of action of MTAPA. Additionally, studies are needed to determine the efficacy of MTAPA in animal models of cancer and inflammatory diseases. Furthermore, studies are needed to optimize the synthesis of MTAPA to improve its yield and purity. Finally, studies are needed to identify other biological activities of MTAPA that may have potential applications in drug development.
Conclusion
In conclusion, MTAPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. MTAPA has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The synthesis of MTAPA is a complex process that requires expertise in organic chemistry and specialized equipment. However, once synthesized, MTAPA can be used in a variety of scientific research applications. Further studies are needed to fully understand the mechanism of action of MTAPA and to determine its efficacy in animal models of disease.
Synthesis Methods
The synthesis of MTAPA involves the reaction of 4-methoxyphenylpiperazine with ethyl acrylate in the presence of a catalyst. The resulting compound is then reacted with 4-toluidine and carbonyldiimidazole to form MTAPA. The synthesis of MTAPA is a complex process that requires expertise in organic chemistry and specialized equipment. However, once synthesized, MTAPA can be used in a variety of scientific research applications.
Scientific Research Applications
MTAPA has been found to possess several biological activities that make it a promising candidate for drug development. For instance, MTAPA has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MTAPA has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MTAPA has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDROMEOLJBQD-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

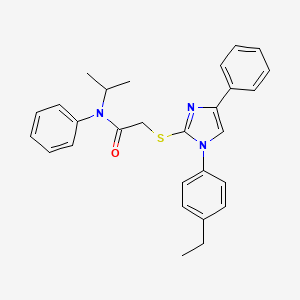
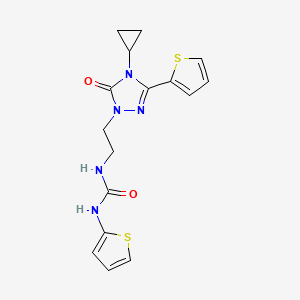
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)

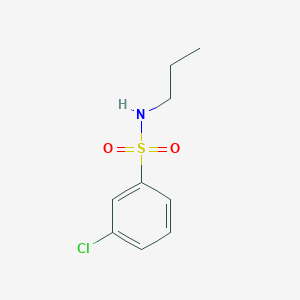
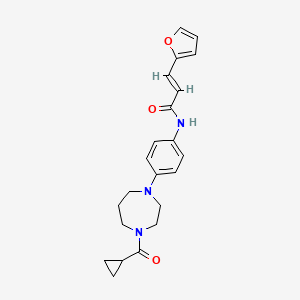
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)
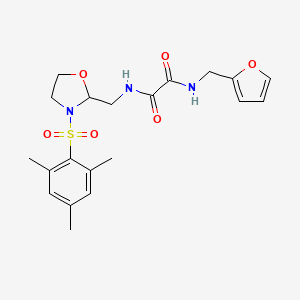
![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)




![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)